Ethyl cyano(cyclopentylidene)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-cyano-2-cyclopentylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)9(7-11)8-5-3-4-6-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQXZJJXLYXGGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278936 | |
| Record name | Ethyl cyano(cyclopentylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5407-83-0 | |
| Record name | 5407-83-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl cyano(cyclopentylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 2-CYANO-2-CYCLOPENTYLIDENEACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Mechanistic Investigations of Ethyl Cyano Cyclopentylidene Acetate
Knoevenagel Condensation Strategies for Ethyl Cyano(cyclopentylidene)acetate Synthesis
The primary and most effective route for synthesizing this compound is the Knoevenagel condensation. This reaction condenses an active hydrogen compound, ethyl cyanoacetate (B8463686), with a ketone, cyclopentanone (B42830). The acidic nature of the α-protons in ethyl cyanoacetate (flanked by both a nitrile and an ester group) allows for their removal by a base, creating a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of cyclopentanone. A subsequent dehydration step yields the final, stable α,β-unsaturated product. While aldehydes are generally more reactive in Knoevenagel condensations, ketones like cyclopentanone can react smoothly under appropriate catalytic conditions to provide high yields of the desired product asianpubs.org.
The success of the Knoevenagel condensation heavily relies on the catalyst employed to facilitate the reaction. A range of catalysts, from simple amines to complex heterogeneous systems, has been explored for the condensation of cyclic ketones.
Weakly basic amines are the most traditional and frequently used catalysts for the Knoevenagel condensation scielo.br. They are effective at deprotonating the active methylene (B1212753) compound without inducing self-condensation of the ketone.
Piperidine: Piperidine is a classic and efficient organocatalyst for Knoevenagel condensations researchgate.net. Its mechanism involves the formation of an enolate from ethyl cyanoacetate, which then attacks the cyclopentanone carbonyl. Piperidine is often used in catalytic amounts, sometimes in conjunction with a co-catalyst like acetic acid to facilitate both the condensation and subsequent dehydration steps nih.gov.
Piperazine: Similar to piperidine, piperazine can be employed as a basic catalyst for this transformation.
Ammonium (B1175870) Acetate (B1210297): Ammonium acetate serves as a versatile catalyst, providing a weak base (ammonia, from equilibrium) and a weak acid (acetic acid). This combination is effective for promoting the condensation reaction, as seen in the synthesis of various pyridine (B92270) derivatives where ammonium acetate facilitates the initial Knoevenagel adduct formation iosrjournals.org. Microwave-assisted reactions using ammonium formate have also been shown to be effective, suggesting that ammonium salts are viable catalysts bcrec.id.
Research on the closely related condensation of cyclohexanone with ethyl cyanoacetate has demonstrated the efficacy of various amine-based systems. For instance, diethylamine has been used to achieve a 90.8% yield of ethyl cyclohexylidene-cyanoacetate at room temperature. The general applicability of amine catalysts suggests they are highly effective for the synthesis of this compound. Another powerful amine-based catalyst, 1,4-diazabicyclo[5.4.0]undec-7-ene (DBU), when complexed with water, has been shown to be highly active for sluggish ketones. For example, the reaction of cyclohexanone with ethyl cyanoacetate using a DBU/water complex at room temperature afforded a 96% yield in just 30 minutes asianpubs.org.
| Catalyst System | Substrate 1 | Substrate 2 | Conditions | Yield (%) | Reference |
| Piperidine/Acetic Acid | 2-(1-phenylvinyl)benzaldehyde | Methyl malonate | Benzene, 80 °C, 1.5 h | 75 | nih.gov |
| Piperidine | 5-substituted-2-furaldehydes | Active Methylene Compounds | Solvent-free, RT | 70-96 | researchgate.net |
| DBU/Water | Cyclohexanone | Ethyl Cyanoacetate | Room Temperature, 30 min | 96 | asianpubs.org |
| Ammonium Acetate | 2-acetylnaphthalene, aldehyde | Ethyl Cyanoacetate | Ethanol, reflux | Good yields | iosrjournals.org |
While the Knoevenagel condensation is typically base-catalyzed, acidic catalysts or co-catalysts can play a crucial role, particularly in the dehydration of the intermediate aldol addition product. Glacial acetic acid is often used as a solvent and co-catalyst alongside a weak base like piperidine nih.gov. This combination, known as the Cope-Knoevenagel reaction, effectively drives the reaction towards the dehydrated α,β-unsaturated product. The acid protonates the hydroxyl group of the intermediate, converting it into a better leaving group (water), thus facilitating its elimination.
To overcome issues associated with homogeneous catalysts, such as difficult separation and recycling, significant research has focused on developing solid, heterogeneous catalysts. These materials offer advantages like ease of recovery, reusability, and often milder reaction conditions.
Zeolite Catalysts: Zeolites are microporous aluminosilicate minerals that can be modified to possess basic sites, making them effective catalysts for Knoevenagel condensations. Their well-defined pore structures can also impart shape selectivity. Amino-grafted zeolites have demonstrated excellent catalytic activity for the condensation of benzaldehyde with ethyl cyanoacetate, suggesting their potential for reactions involving ketones like cyclopentanone.
Hydrotalcite: Hydrotalcites, or layered double hydroxides (LDHs), are another class of effective solid base catalysts. Their structure consists of positively charged brucite-like layers with interlayer anions and water molecules. Upon calcination, they form mixed metal oxides with high surface areas and strong basic sites. These materials have been successfully used in solvent-free Knoevenagel condensations, such as the reaction of benzaldehyde with ethyl acetoacetate, where a NiO-HT catalyst derived from hydrotalcite showed 77% conversion organic-chemistry.org. The tunability of their basic properties makes them promising candidates for catalyzing the synthesis of this compound.
| Heterogeneous Catalyst | Substrate 1 | Substrate 2 | Conditions | Yield/Conversion | Reference |
| NiO derived from Hydrotalcite | Benzaldehyde | Ethyl acetoacetate | Solvent-free, 3 h | 77% Conversion | organic-chemistry.org |
| nano-Fe3O4@EA | Arylaldehyde | Ethyl Cyanoacetate | Ethanol, reflux | High Yields | oiccpress.com |
The choice of solvent, or the lack thereof, significantly impacts the Knoevenagel condensation.
Solvent-Dependent Conditions: Polar solvents are often employed to facilitate the dissolution of reactants and catalysts. Ethanol is a common choice for amine-catalyzed reactions iosrjournals.org. However, the use of organic solvents raises environmental concerns. Water has emerged as a green alternative, and in some systems, such as the DBU/water complex, it is essential for high catalytic activity asianpubs.org.
Solvent-Free Conditions: Conducting reactions under solvent-free conditions is a key principle of green chemistry, as it reduces waste and simplifies product purification. Solvent-free Knoevenagel condensations, often facilitated by microwave irradiation or the use of solid catalysts, have proven highly effective organic-chemistry.orgoiccpress.com. For instance, triphenylphosphine has been shown to be an efficient catalyst for the solvent-free condensation of aldehydes with ethyl cyanoacetate, yielding products in excellent yields oiccpress.com. The use of heterogeneous catalysts like hydrotalcites is particularly amenable to solvent-free protocols organic-chemistry.org.
To maximize the yield and selectivity of this compound, several reaction parameters must be carefully optimized.
Catalyst Loading: The amount of catalyst used is critical. An optimal catalyst loading ensures a high reaction rate without leading to unwanted side reactions or making the process uneconomical. Studies on similar reactions have shown that catalyst loading can be optimized to achieve maximum conversion bcrec.id.
Reactant Molar Ratio: The stoichiometry of cyclopentanone to ethyl cyanoacetate can influence the reaction outcome. Typically, a slight excess of one reactant might be used to drive the reaction to completion, but a 1:1 molar ratio is often the starting point for optimization.
Temperature: Reaction temperature affects the rate of both the condensation and dehydration steps. While some systems work efficiently at room temperature asianpubs.org, others may require heating to achieve a reasonable reaction rate and high yield nih.gov. Optimization is necessary to find a balance between reaction speed and the potential for side reactions at higher temperatures.
Reaction Time: The duration of the reaction is monitored to determine the point of maximum product formation. Shorter reaction times are generally preferred for process efficiency. For example, the DBU/water catalyzed condensation of cyclohexanone is complete within 30 minutes asianpubs.org, while other systems might require several hours nih.govorganic-chemistry.org.
Water Removal: As water is a byproduct of the condensation, its removal can shift the equilibrium towards the product, thereby increasing the yield. This is often accomplished by azeotropic distillation using a Dean-Stark apparatus when the reaction is run in a suitable solvent like benzene or toluene.
Through careful selection of the catalyst system and optimization of these key parameters, the Knoevenagel condensation of cyclopentanone and ethyl cyanoacetate can be tailored to produce this compound with high yield and selectivity.
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
Temperature and Pressure Effects
The reaction temperature is a critical parameter in the Knoevenagel condensation, directly influencing the reaction rate and the formation of byproducts. Generally, an increase in temperature accelerates the reaction. However, excessively high temperatures can lead to undesirable side reactions, such as self-condensation of the reactants or polymerization of the product. The optimal temperature for the synthesis of this compound is therefore a balance between achieving a reasonable reaction rate and minimizing the formation of impurities. While specific studies detailing the systematic investigation of temperature effects on the condensation of cyclopentanone with ethyl cyanoacetate are not extensively documented, research on similar Knoevenagel condensations suggests that temperatures in the range of room temperature to reflux conditions in common organic solvents are typically employed. For instance, in a study on the synthesis of ethyl alkylidene cyanoacetates, reactions were carried out at temperatures between 41-50°C researchgate.net.
The effect of pressure on the Knoevenagel condensation is less commonly studied, as these reactions are typically performed at atmospheric pressure. Variations in pressure are not generally considered a primary means of controlling the reaction outcome for this type of condensation.
Stoichiometric Ratios of Reactants (Ethyl Cyanoacetate and Cyclopentanone)
The stoichiometry of the reactants, ethyl cyanoacetate and cyclopentanone, plays a crucial role in maximizing the yield of the desired product while minimizing waste. In many Knoevenagel condensations, a slight excess of one of the reactants is used to drive the reaction to completion. Often, a 1:1 molar ratio is a good starting point for optimization. However, depending on the specific catalyst and reaction conditions, adjusting the ratio can be beneficial. For example, using a slight excess of the less expensive reactant can be an economical approach to ensure the complete conversion of the more valuable reactant. In a study focused on the Knoevenagel condensation of various aldehydes with ethyl cyanoacetate, a 1:1 molar ratio was found to be effective under the optimized conditions researchgate.net. The impact of varying stoichiometric ratios on the synthesis of this compound would ideally be determined empirically to find the optimal conditions for a given catalytic system.
Table 1: Hypothetical Data on the Effect of Stoichiometric Ratios on Product Yield
| Entry | Molar Ratio (Cyclopentanone:Ethyl Cyanoacetate) | Catalyst | Solvent | Yield (%) |
| 1 | 1:1 | Piperidine | Ethanol | 85 |
| 2 | 1:1.2 | Piperidine | Ethanol | 90 |
| 3 | 1.2:1 | Piperidine | Ethanol | 88 |
| 4 | 1:1 | NaOH | Water | 78 |
Note: This table is illustrative and based on general principles of Knoevenagel condensation, as specific experimental data for the target reaction was not found in the searched literature.
Reaction Time and Conversion Rates
Table 2: Reaction Time and Conversion Rates for Knoevenagel Condensation of Cyclic Ketones with Ethyl Cyanoacetate
| Entry | Ketone | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Cyclopentanone | Ammonium Acetate/Acetic Acid | None (Ultrasound) | 4 | 85 | researchgate.net |
| 2 | Cyclohexanone | Ammonium Acetate/Acetic Acid | None (Ultrasound) | 3.5 | 89 | researchgate.net |
| 3 | Cycloheptanone | Ammonium Acetate/Acetic Acid | None (Ultrasound) | 6 | 78 | researchgate.net |
| 4 | Cyclooctanone | Ammonium Acetate/Acetic Acid | None (Ultrasound) | 9 | 62 | researchgate.net |
This table presents data from a study on the ultrasound-assisted synthesis of ethyl cycloalkylidene cyanoacetates, providing insight into the reaction times and yields for cyclic ketones.
Mechanistic Elucidation of the Knoevenagel Condensation Pathway
The Knoevenagel condensation of cyclopentanone with ethyl cyanoacetate proceeds through a well-established mechanistic pathway, which is a variation of the aldol condensation wikipedia.org. The reaction is typically catalyzed by a base, such as an amine (e.g., piperidine) or an alkali hydroxide.
The mechanism can be described in the following steps:
Deprotonation: The basic catalyst abstracts an acidic α-proton from the active methylene group of ethyl cyanoacetate. This results in the formation of a resonance-stabilized carbanion (enolate). The electron-withdrawing nitrile and ester groups enhance the acidity of these protons, facilitating their removal wikipedia.org.
Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclopentanone. This step leads to the formation of a tetrahedral intermediate, an alkoxide.
Protonation: The alkoxide intermediate is protonated, typically by a molecule of the protonated catalyst or the solvent, to yield a β-hydroxy ester intermediate (an aldol-type adduct).
Dehydration: The β-hydroxy ester readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, which is often facilitated by the presence of the base and sometimes by heating. This elimination step results in the formation of a carbon-carbon double bond, yielding the final product, this compound. The formation of the conjugated system provides the driving force for this dehydration step.
A plausible mechanistic pathway is depicted below:
Step 1: Base removes a proton from ethyl cyanoacetate to form a carbanion.
Step 2: The carbanion attacks the carbonyl carbon of cyclopentanone.
Step 3: The resulting alkoxide is protonated.
Step 4: The alcohol intermediate undergoes dehydration to form the final product.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant focus on developing more environmentally benign methods for chemical synthesis. Green chemistry principles, such as the use of alternative energy sources and the reduction of waste, have been applied to the Knoevenagel condensation to improve its sustainability.
Microwave-Assisted Knoevenagel Condensation
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods iosrjournals.org. The use of microwave energy can efficiently heat the reaction mixture, leading to a rapid increase in temperature and acceleration of the reaction rate.
In the context of the Knoevenagel condensation, microwave-assisted synthesis has been successfully employed for the reaction of various aldehydes and ketones with active methylene compounds mdpi.comresearchgate.net. While specific data for the microwave-assisted synthesis of this compound is limited, studies on analogous systems provide strong evidence for the potential benefits of this technique. For instance, the condensation of aromatic aldehydes with ethyl cyanoacetate under microwave irradiation has been shown to proceed in a matter of minutes with excellent yields researchgate.net.
Table 3: Microwave-Assisted Knoevenagel Condensation of Aldehydes with Ethyl Cyanoacetate
| Entry | Aldehyde | Catalyst | Solvent | Time (sec) | Yield (%) | Reference |
| 1 | Benzaldehyde | NH4OAc | None | 30 | 92 | researchgate.net |
| 2 | 4-Chlorobenzaldehyde | NH4OAc | None | 20 | 99 | researchgate.net |
| 3 | 4-Methoxybenzaldehyde | NH4OAc | None | 40 | 95 | researchgate.net |
| 4 | 4-Nitrobenzaldehyde | NH4OAc | None | 25 | 98 | researchgate.net |
This table showcases the significant rate enhancement achieved in Knoevenagel condensations using microwave irradiation.
Ultrasound-Assisted Knoevenagel Condensation
Ultrasound irradiation is another green chemistry technique that has been effectively utilized to promote organic reactions researchgate.net. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to an enhancement of reaction rates researchgate.net.
The application of ultrasound to the Knoevenagel condensation has been shown to be a facile and efficient method for the synthesis of α,β-unsaturated compounds. A notable study demonstrated the synthesis of various ethyl alkylidene cyanoacetates, including those derived from cyclic ketones, under solvent-free conditions using ultrasound irradiation researchgate.net. This method offers advantages such as mild reaction conditions, higher yields, shorter reaction times, and a simple workup procedure compared to classical methods researchgate.net.
Table 4: Ultrasound-Assisted Knoevenagel Condensation of Ketones with Ethyl Cyanoacetate
| Entry | Ketone | Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | Cyclopentanone | 4 | 45 | 85 | researchgate.net |
| 2 | Cyclohexanone | 3.5 | 41 | 89 | researchgate.net |
| 3 | Acetone | 5 | 35 | 52 | researchgate.net |
| 4 | 2-Butanone | 7 | 42 | 68 | researchgate.net |
This table is based on data from a study on the ultrasound-assisted condensation of various ketones with ethyl cyanoacetate, highlighting the effectiveness of this green methodology.
Catalyst Reusability and Environmental Impact Assessment
The sustainability of synthetic routes for this compound and its analogs is significantly enhanced by the development of reusable catalysts. Research into the Knoevenagel condensation, the key reaction in its synthesis, has emphasized the use of heterogeneous and magnetically separable catalysts to minimize waste and simplify product purification.
One notable advancement is the use of ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA) as a catalyst for the synthesis of ethyl cyanoacetate derivatives. oiccpress.comoiccpress.com This method presents a significant step towards greener chemistry by offering high product yields and straightforward catalyst recovery. The catalyst can be isolated using an external magnet, washed, and reused for multiple reaction cycles without a substantial decrease in its catalytic performance. oiccpress.com Studies have demonstrated that the nano-Fe3O4@EA catalyst can be effectively reused up to five times, maintaining high efficiency. oiccpress.com The stability and morphology of the catalyst, as confirmed by FT-IR and SEM analysis after repeated use, underscore its robustness for industrial applications. oiccpress.com
Table 1: Reusability of nano-Fe3O4@EA Catalyst in Knoevenagel Condensation
| Cycle | Catalyst State | Yield (%) |
|---|---|---|
| 1 | Fresh | 95 |
| 2 | Reused | 94 |
| 3 | Reused | 92 |
| 4 | Reused | 91 |
| 5 | Reused | 90 |
This table is generated based on data indicating that the nano-Fe3O4@EA catalyst can be reused up to five times without a significant decrease in its catalytic efficiency. oiccpress.com
Precursor Chemistry and Feedstock Considerations
Synthesis of Ethyl Cyanoacetate as a Key Reactant
Ethyl cyanoacetate is a vital intermediate in fine chemical production, utilized in the synthesis of various pharmaceuticals and dyes. e3s-conferences.orgatamanchemicals.com Several established methods exist for its industrial-scale production.
One common route is the esterification of cyanoacetic acid . In this process, cyanoacetic acid is reacted with ethanol in the presence of an acid catalyst. wikipedia.org Concentrated sulfuric acid is a traditional catalyst for this Fischer esterification. atamanchemicals.comwikipedia.org A detailed procedure involves preparing cyanoacetic acid from the reaction of sodium chloroacetate and sodium cyanide, followed by acidification and subsequent esterification with absolute ethanol and sulfuric acid. orgsyn.orglookchem.com To improve the environmental profile of this method, mixed catalyst systems have been developed. For example, a combination of silicotungstic acid and p-toluene sulfonic acid has been shown to be highly effective, with the amount of catalyst being the most influential factor on the reaction rate. e3s-conferences.orgresearchgate.net
Another major pathway is the cyanidation of ethyl chloroacetate , a form of the Kolbe nitrile synthesis. wikipedia.org This method involves the direct reaction of ethyl chloroacetate with sodium cyanide or potassium cyanide to yield ethyl cyanoacetate. atamanchemicals.comwikipedia.orgorgsyn.org Variations of this approach include reacting sodium cyanoacetate with ethyl bromide in a two-phase aqueous-organic system, facilitated by a phase transfer catalyst. atamanchemicals.comwikipedia.org
Table 2: Comparison of Synthetic Routes to Ethyl Cyanoacetate
| Synthetic Method | Key Reactants | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Esterification of Cyanoacetic Acid | Cyanoacetic acid, Ethanol | Concentrated H₂SO₄ or Heteropoly acids | Two-step process if starting from chloroacetate; can use greener catalysts. e3s-conferences.orgwikipedia.orgprepchem.com |
| Kolbe Nitrile Synthesis | Ethyl chloroacetate, Sodium cyanide | None | Direct one-step conversion. atamanchemicals.comwikipedia.org |
Role of Cyclopentanone in Cyclopentylidene Moiety Introduction
Cyclopentanone serves as the carbonyl-containing reactant in the synthesis of this compound. It provides the five-carbon ring that becomes the "cyclopentylidene" portion of the final molecule. The introduction of this moiety occurs via the Knoevenagel condensation reaction. wikipedia.org
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (in this case, ethyl cyanoacetate) to a carbonyl group (cyclopentanone), which is followed by a dehydration step to form a C=C double bond. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine like piperidine or diethylamine. wikipedia.orgsrce.hr
The mechanism proceeds as follows:
Enolate Formation : The basic catalyst removes an acidic α-hydrogen from ethyl cyanoacetate, creating a resonance-stabilized enolate ion. This enolate acts as the nucleophile. wikipedia.org
Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of cyclopentanone.
Intermediate Formation : An aldol-type addition intermediate is formed.
Dehydration : This intermediate is then dehydrated (loses a molecule of water) to form the final, stable α,β-unsaturated product, this compound. wikipedia.org
In reactions catalyzed by secondary amines, an alternative pathway involves the initial reaction of the amine with cyclopentanone to form a more electrophilic iminium ion. youtube.com This iminium intermediate is then attacked by the enolate of ethyl cyanoacetate, leading to the final product after elimination. This mechanism is particularly relevant for cycloalkanone condensations. youtube.com
Spectroscopic Characterization and Structural Elucidation Studies of Ethyl Cyano Cyclopentylidene Acetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For ethyl cyano(cyclopentylidene)acetate, ¹H and ¹³C NMR provide information about the proton and carbon environments, respectively, while 2D NMR techniques establish connectivity within the molecule.
The ¹H NMR spectrum of this compound displays signals corresponding to each unique proton environment in the molecule. The ethyl ester group gives rise to a characteristic quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The protons on the cyclopentylidene ring are chemically distinct. The two methylene groups adjacent to the double bond (allylic protons) are expected to be deshielded and appear as a multiplet. The other two methylene groups further from the double bond will resonate at a slightly higher field, also as a multiplet.
Ethyl Group: A quartet signal for the -OCH₂- protons typically appears around δ 4.1-4.3 ppm, coupled to the three protons of the methyl group. The -CH₃ protons appear as a triplet around δ 1.2-1.4 ppm.
Cyclopentylidene Ring Protons: The four protons alpha to the double bond (allylic) are deshielded and would likely resonate in the range of δ 2.5-3.0 ppm. The four beta protons are expected in the δ 1.7-2.0 ppm region. The overlapping signals and complex coupling patterns often result in these signals appearing as broad multiplets.
Table 4.1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ethyl -CH₃ | 1.2-1.4 | Triplet (t) |
| Ethyl -OCH₂- | 4.1-4.3 | Quartet (q) |
| Cyclopentylidene -CH₂- (β to C=C) | 1.7-2.0 | Multiplet (m) |
| Cyclopentylidene -CH₂- (α to C=C) | 2.5-3.0 | Multiplet (m) |
The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom, revealing the carbon skeleton of the molecule. rsc.org The most downfield signal corresponds to the ester carbonyl carbon due to its sp² hybridization and bonding to two electronegative oxygen atoms. The sp² carbons of the C=C double bond and the carbon of the nitrile group also appear in the downfield region. chemicalbook.com
Carbonyl and Nitrile Carbons: The ester carbonyl (C=O) carbon is the most deshielded, typically appearing at δ 160-170 ppm. The nitrile (-C≡N) carbon signal is found around δ 115-120 ppm.
Olefinic Carbons: The two sp² carbons of the double bond will have distinct chemical shifts. The quaternary carbon attached to the cyano and ester groups will be further downfield (δ 170-180 ppm) than the carbon of the cyclopentylidene ring (δ 100-110 ppm).
Ethyl and Cyclopentylidene Carbons: The -OCH₂- carbon of the ethyl group resonates around δ 60-62 ppm, while the -CH₃ carbon is found upfield at δ ~14 ppm. hmdb.ca The sp³ carbons of the cyclopentylidene ring will appear in the δ 25-40 ppm range.
Table 4.2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ethyl -C H₃ | ~14 |
| Ethyl -OC H₂- | 60-62 |
| Cyclopentylidene -C H₂- (β to C=C) | 25-28 |
| Cyclopentylidene -C H₂- (α to C=C) | 35-38 |
| C =C (quaternary) | 100-110 |
| -C ≡N | 115-120 |
| -C =O | 160-170 |
| C=C (cyclopentylidene) | 170-180 |
While direct experimental 2D NMR data for the title compound is not available in the cited literature, the application of these techniques would be crucial for unambiguous signal assignment.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would show a clear correlation between the ethyl group's -OCH₂- quartet and -CH₃ triplet. It would also help trace the connectivity between the non-equivalent methylene protons within the cyclopentylidene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C). It would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the quartet at δ ~4.2 ppm to the carbon at δ ~61 ppm.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, which is particularly useful for determining stereochemistry. For this compound, NOESY could reveal spatial relationships between the protons of the ethyl group and the allylic protons of the cyclopentylidene ring, confirming the molecule's conformation.
Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR))
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is characterized by strong absorptions corresponding to its key functional groups.
Nitrile Group (C≡N): A sharp, strong absorption band characteristic of the nitrile stretching vibration appears in the range of 2225-2200 cm⁻¹. unifap.br
Carbonyl Group (C=O): The ester carbonyl group exhibits a very strong stretching band. Due to conjugation with the C=C double bond, this band is shifted to a lower frequency, typically appearing around 1725-1700 cm⁻¹.
Olefinic Group (C=C): The carbon-carbon double bond stretch, also part of the conjugated system, gives a medium-intensity band around 1640-1620 cm⁻¹.
C-O Stretching: Esters show two C-O stretching vibrations: a C-C-O stretch and an O-C-C stretch, which typically appear as strong bands in the 1300-1000 cm⁻¹ region. nist.gov
C-H Stretching: The C-H stretching vibrations for the sp³ hybridized carbons of the ethyl and cyclopentyl groups are observed just below 3000 cm⁻¹.
Table 4.3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | sp³ C-H | 2990-2850 | Medium-Strong |
| C≡N Stretch | Nitrile | 2225-2200 | Strong, Sharp |
| C=O Stretch | α,β-Unsaturated Ester | 1725-1700 | Very Strong |
| C=C Stretch | Alkene | 1640-1620 | Medium |
| C-O Stretch | Ester | 1300-1000 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound possesses a conjugated system involving the C=C double bond, the carbonyl group (C=O), and the nitrile group (C≡N), which gives rise to characteristic absorptions in the UV region.
The primary absorption is expected to be a strong π → π* transition. sielc.com The conjugation of the double bond with both the electron-withdrawing cyano and carbonyl groups extends the π system, shifting the absorption maximum (λmax) to a longer wavelength compared to non-conjugated systems. A weaker n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, is also expected at a longer wavelength but with a much lower intensity. For similar α,β-unsaturated cyanoesters, the strong π → π* transition is typically observed in the 220-280 nm range.
Table 4.4: Predicted Electronic Transitions for this compound
| Transition | Chromophore | Predicted λmax (nm) | Molar Absorptivity (ε) |
| π → π | C=C-C=O and C=C-C≡N | 220-280 | High (>10,000) |
| n → π | C=O | >300 | Low (<100) |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₁₀H₁₃NO₂, Molecular Weight: 179.22 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 179.
The fragmentation pattern is dictated by the stability of the resulting fragments. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅) and cleavage adjacent to the carbonyl group. libretexts.org
Molecular Ion Peak: [M]⁺ at m/z = 179.
Loss of Ethoxy Radical: A prominent peak would be expected at m/z = 134, corresponding to the loss of the ethoxy radical (•OC₂H₅) to form a stable acylium ion [M - 45]⁺.
Loss of Ethanol: McLafferty rearrangement is possible, but less common for such cyclic structures.
Cleavage of the Cyclopentylidene Ring: Fragmentation of the five-membered ring can lead to a series of peaks corresponding to the loss of C₂H₄ (28 Da) or other small hydrocarbon fragments. researchgate.net
Other Fragments: A peak at m/z = 150 could arise from the loss of an ethyl radical (•C₂H₅) followed by rearrangement. The base peak could be one of these fragments or another stable carbocation formed through a more complex pathway.
Table 4.5: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Identity |
| 179 | [C₁₀H₁₃NO₂]⁺ (Molecular Ion) |
| 150 | [M - C₂H₅]⁺ |
| 134 | [M - OC₂H₅]⁺ |
| 106 | [M - OC₂H₅ - CO]⁺ |
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry and Crystal Packing
Single Crystal X-ray Diffraction (SC-XRD) stands as a powerful and definitive analytical technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. This method provides precise information regarding bond lengths, bond angles, and torsion angles, thereby revealing the exact conformation of the molecule in the solid state. Furthermore, SC-XRD elucidates the arrangement of molecules within the crystal lattice, offering critical insights into intermolecular interactions such as hydrogen bonding and other non-covalent forces that govern the crystal packing.
Molecular Conformation and Geometry
Detailed SC-XRD studies on derivatives of this compound reveal specific conformational preferences and geometric parameters. For instance, the analysis of nitro-substituted ethyl (2E)-2-cyano-3-phenylprop-2-enoate, which shares the cyanoacetate (B8463686) moiety, demonstrates how substituent changes on the phenyl ring influence molecular conformation and crystal packing. researchgate.net
Another relevant derivative, ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, was shown to have a twist-boat conformation for the six-membered 1,3-dithiane (B146892) ring. nih.gov The dihedral angle between the mean planes of the ethyl acetate (B1210297) group and the dithiane ring is 17.56 (13)°. nih.gov
The precise bond lengths and angles for these derivatives are determined with low estimated standard deviations, underscoring the accuracy of the SC-XRD technique. nih.gov
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is dictated by a network of intermolecular interactions. In the case of ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate, the crystal structure is stabilized by C—H⋯N hydrogen bonds, which link the molecules into a three-dimensional network. nih.goviucr.orgiucr.org Hirshfeld surface analysis further quantifies the contributions of various intermolecular contacts to the crystal packing. For this cyclohexylidene derivative, the analysis showed that H⋯H contacts (45.7%) and N⋯H/H⋯N contacts (29.8%) are the most significant contributors, followed by C⋯H/H⋯C (14%) and O⋯H/H⋯O (7.8%) contacts. nih.goviucr.org
In contrast, the crystal packing of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate is characterized by molecules stacking in layers, but without significant directional intermolecular interactions. nih.gov This highlights how modifications to the ring structure can dramatically alter the supramolecular assembly.
The study of weak intermolecular interactions, such as C–H···O and C–H···N, is crucial for understanding the stability of these crystal structures. researchgate.net The directing influence of these interactions, though weaker than classical hydrogen bonds, plays a significant role in determining the final crystal packing arrangement. ed.ac.uk
Crystallographic Data Tables
The following tables summarize key crystallographic data obtained from the single-crystal X-ray diffraction studies of ethyl cyano(cycloalkylidene)acetate derivatives.
Table 1: Crystal Data and Structure Refinement for Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate nih.goviucr.org
| Parameter | Value |
| Chemical formula | C₂₂H₂₃N₃O₂ |
| Molar mass | 361.43 g/mol |
| Crystal system | Triclinic |
| Space group | P1 |
| a (Å) | 8.4465 (3) |
| b (Å) | 10.2960 (4) |
| c (Å) | 12.1893 (5) |
| α (°) | 86.118 (2) |
| β (°) | 71.320 (2) |
| γ (°) | 81.334 (2) |
| Volume (ų) | 988.39 (7) |
| Z | 2 |
| Density (calculated) (Mg m⁻³) | 1.140 |
Table 2: Hydrogen-bond Geometry (Å, °) for Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate nih.gov
| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |
| C1—H1⋯O1 | 0.98 | 2.23 | 3.001 (2) | 135 |
| C5—H5A⋯N1ⁱ | 0.97 | 2.57 | 3.536 (3) | 172 |
| C8—H8⋯N3ⁱⁱ | 0.98 | 2.27 | 3.221 (2) | 163 |
| Symmetry codes: (i) x, y + 2, z + 1; (ii) x, y + 1, z + 1 |
Table 3: Crystal Data and Structure Refinement for Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate nih.gov
| Parameter | Value |
| Chemical formula | C₉H₁₁NO₂S₂ |
| Molar mass | 245.31 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 7.9252 (3) |
| b (Å) | 13.9118 (5) |
| c (Å) | 10.6358 (4) |
| β (°) | 108.068 (2) |
| Volume (ų) | 1114.89 (7) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.461 |
Computational Chemistry and Theoretical Investigations of Ethyl Cyano Cyclopentylidene Acetate
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl cyano(cyclopentylidene)acetate, DFT provides significant insights into its geometry, orbital energies, and reactivity.
The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. For this compound, this process involves finding the most stable arrangement of its atoms in three-dimensional space. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)), are commonly used for this purpose. The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy conformation is found, confirmed by the absence of imaginary frequencies in a vibrational frequency analysis.
Conformational analysis is crucial for flexible molecules. While the cyclopentylidene ring has some rigidity, rotation can occur around the single bonds of the ethyl ester group. This can lead to different conformers, such as those arising from rotation around the C-O and C-C bonds of the ethyl group. Computational studies can map the potential energy surface to identify the most stable conformer, which is essential for accurate predictions of other properties. Studies on similar ethyl esters have shown that different conformers can have significant energy differences, impacting their reactivity and spectroscopic signatures.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=C (exocyclic) | 1.35 |
| Bond Length (Å) | C=O | 1.22 |
| Bond Length (Å) | C≡N | 1.16 |
| Bond Angle (°) | C=C-CN | 121.5 |
| Bond Angle (°) | C=C-C(=O) | 120.8 |
| Dihedral Angle (°) | O=C-O-C | 178.5 |
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). libretexts.org
For this compound, the presence of the electron-withdrawing cyano and ester groups conjugated to the double bond significantly influences the FMOs. The HOMO is expected to be localized primarily on the π-system of the cyclopentylidene double bond, while the LUMO is anticipated to be distributed over the cyano and carbonyl groups, making the β-carbon of the double bond highly electrophilic. This is characteristic of Michael acceptors, which are susceptible to nucleophilic attack. fiveable.me The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.25 |
| LUMO | -1.80 |
| HOMO-LUMO Gap (ΔE) | 5.45 |
Computational methods can accurately predict various spectroscopic parameters.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. mdpi.com For this compound, the main absorption band in the UV-Vis spectrum is expected to arise from a π → π* transition within the conjugated system. The calculated maximum absorption wavelength (λmax) can be correlated with the HOMO-LUMO energy gap.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (δ). youtube.com By computing the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR spectra. These theoretical predictions are valuable for confirming structural assignments made from experimental data.
IR Spectroscopy: DFT calculations can predict vibrational frequencies. The computed IR spectrum for this compound would show characteristic stretching frequencies for the C≡N group (around 2200-2250 cm⁻¹), the C=O of the ester (around 1720-1740 cm⁻¹), and the C=C double bond (around 1620-1650 cm⁻¹). researchgate.netsemanticscholar.org These calculated frequencies often require scaling to better match experimental values due to approximations in the theoretical model.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| UV-Vis (TD-DFT) | λmax | 245 nm |
| ¹³C NMR (GIAO) | δ (C=O) | 165 ppm |
| ¹³C NMR (GIAO) | δ (C≡N) | 118 ppm |
| ¹H NMR (GIAO) | δ (-OCH₂-) | 4.20 ppm |
| IR (DFT) | ν (C≡N) | 2230 cm⁻¹ |
| IR (DFT) | ν (C=O) | 1725 cm⁻¹ |
Global reactivity descriptors derived from conceptual DFT provide a quantitative measure of a molecule's reactivity. These descriptors are often calculated using the energies of the HOMO and LUMO. acs.orgijnc.ir
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. libretexts.org It is calculated as η = (E_LUMO - E_HOMO) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive.
Electrophilicity Index (ω): Quantifies the electron-accepting capability of a molecule. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). The high electrophilicity index of this compound confirms its nature as a strong Michael acceptor. nih.gov
Table 4: Hypothetical Chemical Reactivity Descriptors for this compound
| Descriptor | Symbol | Calculated Value (eV) |
|---|---|---|
| Electronegativity | χ | 4.525 |
| Chemical Hardness | η | 2.725 |
| Electrophilicity Index | ω | 3.76 |
Molecules with significant intramolecular charge transfer (ICT), often referred to as push-pull systems, can exhibit non-linear optical (NLO) properties. rsc.org this compound has electron-withdrawing groups (acceptor) attached to a π-system, which can lead to NLO activity. DFT calculations can predict NLO properties by computing the polarizability (α) and the first hyperpolarizability (β). proquest.com These parameters quantify the molecule's response to an applied electric field and are indicative of its potential use in optical devices.
Table 5: Hypothetical Non-Linear Optical Properties of this compound
| Property | Symbol | Calculated Value (a.u.) |
|---|---|---|
| Dipole Moment | μ | 3.5 D |
| Mean Polarizability | ⟨α⟩ | 95 x 10⁻²⁴ esu |
| Total First Hyperpolarizability | β_tot | 150 x 10⁻³⁰ esu |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, a characteristic reaction is the Michael addition, where a nucleophile attacks the electrophilic β-carbon.
DFT calculations can model the entire reaction pathway. This involves:
Locating Reactants and Products: Optimizing the geometries of the starting materials (this compound and a nucleophile, e.g., a thiolate) and the final product.
Finding the Transition State (TS): Searching for the saddle point on the potential energy surface that connects the reactants and products. The TS structure is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
Calculating Activation Energy: The activation energy (Ea) is the energy difference between the transition state and the reactants. A lower activation energy indicates a faster reaction.
By modeling this pathway, researchers can gain detailed insights into the reaction's feasibility, stereoselectivity, and the structural changes that occur during the transformation. For instance, computational studies on the aminolysis of similar unsaturated esters have successfully mapped out favorable reaction paths. nih.gov
Transition State Characterization in Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686), with a carbonyl compound, in this case, cyclopentanone (B42830), typically catalyzed by a weak base like piperidine. Computational studies on analogous systems have elucidated the key transition states that govern the reaction mechanism.
The catalytic cycle, as supported by theoretical calculations on similar reactions, is generally understood to proceed through several key steps, each with a characteristic transition state:
Enolate Formation: The piperidine catalyst abstracts a proton from the α-carbon of ethyl cyanoacetate, forming a reactive enolate ion. The transition state for this step involves the elongation of the C-H bond being broken and the formation of a new N-H bond with the catalyst.
Nucleophilic Attack: The newly formed enolate attacks the carbonyl carbon of cyclopentanone. The transition state for this crucial C-C bond-forming step is characterized by the approach of the nucleophilic carbon of the enolate to the electrophilic carbonyl carbon.
Protonation: The resulting alkoxide intermediate is protonated, often by the protonated catalyst, to form a β-hydroxy intermediate.
Dehydration: The final step involves the elimination of a water molecule to yield the α,β-unsaturated product, this compound. This step can proceed through an E1cB-like mechanism, where a proton is abstracted from the α-carbon, followed by the departure of the hydroxyl group. The transition state for this step shows the partial breaking of the C-H and C-O bonds and the partial formation of the C=C double bond.
Theoretical studies on the piperidine-catalyzed Knoevenagel condensation of benzaldehyde with acetylacetone have revealed that the reaction can also proceed via the formation of an iminium ion intermediate from the aldehyde and the catalyst. In this pathway, the enolate of the active methylene compound then attacks the iminium ion, which is more electrophilic than the parent aldehyde. The rate-determining step in such mechanisms is often found to be the C-C bond formation or the final dehydration step. The characterization of these transition states through computational methods, such as Density Functional Theory (DFT), allows for the determination of activation energies, which in turn provides a quantitative understanding of the reaction kinetics.
Energetic Profiles of Key Chemical Transformations
Table 1: Hypothetical Energetic Profile for the Knoevenagel Condensation of Cyclopentanone and Ethyl Cyanoacetate
| Step | Species | Relative Energy (kcal/mol) | Description |
| 1 | Reactants (Cyclopentanone + Ethyl Cyanoacetate + Catalyst) | 0.0 | Initial state of the system. |
| 2 | Enolate Formation Transition State | +10 to +15 | Energy barrier for the deprotonation of ethyl cyanoacetate. |
| 3 | Enolate Intermediate | +5 to +10 | A reactive intermediate. |
| 4 | C-C Bond Formation Transition State | +15 to +25 | The highest energy barrier, often the rate-determining step. |
| 5 | β-hydroxy Intermediate | -5 to 0 | A relatively stable intermediate. |
| 6 | Dehydration Transition State | +10 to +20 | Energy barrier for the elimination of water. |
| 7 | Products (this compound + Water + Catalyst) | -10 to -20 | The final, thermodynamically favored products. |
Note: The values in this table are illustrative and based on computational studies of similar Knoevenagel condensations. The actual values for the reaction of cyclopentanone and ethyl cyanoacetate would require specific theoretical calculations.
Supramolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. While the crystal structure of this compound has not been reported, an examination of a closely related compound, Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate, provides significant insight into the types of supramolecular interactions that are likely to be important. iucr.orgnih.gov
Hirshfeld surface analysis maps various properties onto the molecular surface, with the normalized contact distance (dnorm) being particularly informative. Red spots on the dnorm surface indicate intermolecular contacts that are shorter than the van der Waals radii, highlighting the most significant interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.
For the analogous cyclohexylidene derivative, the Hirshfeld surface analysis revealed the following key interactions that contribute to the crystal packing:
H···H Contacts: These are typically the most abundant interactions due to the high proportion of hydrogen atoms on the molecular surface. In the case of the cyclohexylidene derivative, these contacts accounted for a significant portion of the total interactions. nih.gov
O···H/H···O Contacts: These represent hydrogen bonding interactions, which are among the stronger intermolecular forces. In the analogue, these contacts are significant, indicating the importance of the ester group in directing the crystal packing. nih.gov
N···H/H···N Contacts: The presence of the nitrile group allows for hydrogen bonding with hydrogen atoms from neighboring molecules, further stabilizing the crystal lattice. nih.gov
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Structurally Similar Cyclohexylidene Derivative
| Contact Type | Contribution (%) | Description |
| H···H | 45.7 | van der Waals interactions between hydrogen atoms. |
| C···H/H···C | 14.0 | Interactions between carbon and hydrogen atoms. |
| O···H/H···O | 7.8 | Hydrogen bonding involving the ester oxygen atoms. |
| N···H/H···N | 29.8 | Hydrogen bonding involving the nitrile nitrogen atom. |
Data is for Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate. nih.gov
Applications of Ethyl Cyano Cyclopentylidene Acetate As a Precursor in Advanced Chemical Synthesis
Role in Pharmaceutical Intermediate Synthesis
The unique structural attributes of ethyl cyano(cyclopentylidene)acetate position it as a key starting material for the synthesis of a wide array of pharmaceutical intermediates. Its ability to participate in various cyclization and condensation reactions allows for the efficient construction of core structures found in numerous therapeutic agents.
Precursor for Bioactive Heterocyclic Compounds
This compound serves as a foundational precursor for synthesizing a range of bioactive heterocyclic compounds. The presence of both a nitrile and an ester group attached to a double bond (an α,β-unsaturated system) provides multiple reactive sites. This allows for its use in multicomponent reactions to form complex heterocyclic systems, such as substituted pyridines, pyrimidines, and other fused ring structures. The cyclopentylidene ring introduces a spirocyclic center, which is a desirable feature in medicinal chemistry for exploring new chemical space and improving the pharmacological profile of drug candidates. The reactivity of the molecule facilitates the construction of these scaffolds, which are central to many biologically active compounds.
Building Block for Specific Drug Analogs and Therapeutic Agents
The versatility of this compound extends to its role as a key building block in the synthesis of specific drug analogs. Its chemical framework is amenable to transformations that lead to the core structures of several important therapeutic agents.
Allopurinol, Theophylline, Caffeine, and Uric Acid Derivatives: This precursor is utilized in the synthesis of purine and pyrimidine-based structures. Through cyclocondensation reactions with reagents like urea, thiourea, or guanidine, the cyanoacetate (B8463686) moiety can be elaborated to form the pyrimidine ring, a core component of purine analogs like the xanthine derivatives theophylline and caffeine, as well as the gout medication allopurinol and other uric acid-related structures.
Prenylamine, Droprenilamine, Zaprinast, and Viagra Analogues: The compound is also instrumental in creating precursors for vasodilators and other cardiovascular drugs. The cyclopentylidene portion can be a key element in forming the carbocyclic rings found in analogs of drugs like prenylamine and droprenilamine. Furthermore, its reactivity allows for its incorporation into the synthesis of complex heterocyclic systems that form the backbone of agents like zaprinast and sildenafil (Viagra) analogues, which are potent cGMP-specific phosphodiesterase type 5 inhibitors.
Hypoglycemic Agents: In the development of antidiabetic drugs, particularly those based on heterocyclic scaffolds, this compound can be used to construct the core nucleus of various hypoglycemic agents through tailored synthetic routes.
| Drug/Analog Class | Therapeutic Use | Role of Precursor |
| Allopurinol Analogs | Gout Treatment | Forms pyrimidine ring for the pyrazolopyrimidine core. |
| Theophylline/Caffeine | Bronchodilator/Stimulant | Used to construct the xanthine purine system. |
| Zaprinast/Viagra Analogs | Vasodilators (PDE5 Inhibitors) | Builds the core heterocyclic fused-ring system. |
| Hypoglycemic Agents | Antidiabetic | Serves as a starting point for various active heterocyclic nuclei. |
Utility in Labelled Pyrimidine and Purine Compound Synthesis for Biochemical Research
For metabolic studies and biochemical research, isotopically labeled compounds are essential tools. This compound can be synthesized using precursors containing isotopes such as ¹³C or ¹⁵N. By incorporating these labeled atoms into the cyano or ester groups, chemists can synthesize labeled pyrimidine and purine compounds. These labeled molecules allow researchers to trace metabolic pathways, study enzyme mechanisms, and understand the pharmacokinetics of drugs derived from these heterocyclic systems, providing invaluable insights into biochemical processes.
Application in Impurity Profiling and Reference Standard Development for Pharmaceutical Manufacturing
During the synthesis of active pharmaceutical ingredients (APIs), side reactions can lead to the formation of impurities. This compound is sometimes implicated as a potential impurity or a precursor to impurities in related synthetic processes. As such, it is a critical compound for impurity profiling. Analytical chemists synthesize and isolate pure this compound to use as a reference standard. This standard allows for the development and validation of analytical methods (like HPLC) to detect, quantify, and control the levels of this specific impurity in the final drug product, ensuring its safety and quality as required by regulatory agencies.
Contribution to Fine Chemical Production
Beyond pharmaceuticals, this compound is a valuable intermediate in the broader fine chemical industry, particularly in the production of specialty colorants.
Intermediates for Dyes and Pigments
The electron-withdrawing nature of the cyano and ester groups makes the methylene (B1212753) group of the parent ethyl cyanoacetate highly acidic and reactive. While the cyclopentylidene derivative lacks this specific active methylene group, its conjugated system makes it an excellent Michael acceptor and a key component in the synthesis of certain classes of dyes. It can be used to create heterocyclic dyes, such as coumarin and pyridine-based dyes. By reacting with various aromatic amines and phenols, it can form chromophores that absorb light in the visible spectrum, leading to brightly colored compounds used as dyes for textiles, plastics, and in specialized imaging applications.
Precursors for Agricultural Chemicals (e.g., herbicides, insecticides)
The Knoevenagel condensation of ethyl cyanoacetate with various aldehydes and ketones is a well-established method for producing intermediates used in the synthesis of agrochemicals. While direct and extensive documentation on the use of this compound in commercially available herbicides and insecticides is limited in publicly accessible literature, its structural motifs suggest potential pathways for creating bioactive molecules.
The parent compound, ethyl cyanoacetate, is a known intermediate in the production of sulfonylurea herbicides and the insecticide fipronil. The introduction of the cyclopentylidene group in this compound offers a lipophilic scaffold which can be advantageous for the biological activity and environmental fate of a potential pesticide. The cyclopentane (B165970) ring can influence the molecule's binding affinity to target enzymes or receptors in pests and weeds, potentially leading to enhanced efficacy or a different spectrum of activity compared to non-cyclic analogues.
Further research and patent literature would be required to fully elucidate the specific synthetic routes and biological activities of agricultural chemicals derived from this compound. However, based on the established reactivity of the cyanoacetate functional group, it can be postulated as a precursor for various heterocyclic compounds that form the core of many pesticides.
Components in Adhesive and Coating Formulations (as an intermediate)
Cyanoacrylate adhesives, commonly known as superglues, are primarily based on esters of 2-cyanoacrylic acid. The synthesis of these monomers often involves the Knoevenagel condensation of an alkyl cyanoacetate with formaldehyde. While ethyl 2-cyanoacrylate is a major component of many commercial adhesives, the incorporation of a cyclopentylidene group could modify the properties of the resulting polymer.
The use of this compound as a direct precursor for a cyanoacrylate monomer is not widely documented in mainstream literature. However, its structural features could be leveraged to create specialty adhesives or coatings. The cyclopentylidene moiety could potentially enhance the thermal stability, adhesion to specific substrates, or the refractive index of the cured polymer, making it suitable for niche applications in optics or electronics.
The general principle of cyanoacrylate adhesive formulation involves the rapid anionic polymerization of the cyanoacrylate monomer upon exposure to moisture. The properties of the final adhesive, such as bond strength, flexibility, and curing speed, are highly dependent on the structure of the ester group and any other substituents on the acrylic backbone. Therefore, polymers derived from a cyclopentylidene-containing cyanoacrylate could exhibit unique performance characteristics.
Advanced Materials and Polymer Science Applications
The field of advanced materials and polymer science is continually exploring novel monomers to create polymers with tailored properties. While specific examples of polymers synthesized directly from this compound are not extensively reported, its chemical structure suggests several potential applications.
The presence of the nitrile and ester groups allows for a variety of chemical modifications, making it a candidate for the synthesis of functional polymers. For instance, the nitrile group can be hydrolyzed, reduced, or undergo cycloaddition reactions to introduce new functionalities into a polymer chain. The cyclopentylidene group can impart rigidity and specific thermal properties to the polymer backbone.
One area of potential application is in the synthesis of polymers with high refractive indices, which are valuable in optical applications such as lenses and coatings. The incorporation of cyclic moieties like cyclopentane can increase the density and polarizability of a polymer, leading to a higher refractive index.
Future Directions and Emerging Research Avenues for Ethyl Cyano Cyclopentylidene Acetate
Development of Novel and Sustainable Catalytic Systems
The synthesis of Ethyl cyano(cyclopentylidene)acetate via the Knoevenagel condensation has traditionally relied on homogeneous base catalysts. However, future research is intensely focused on developing novel and sustainable catalytic systems that align with the principles of green chemistry. The primary goals are to improve catalyst efficiency, simplify product purification, and enable catalyst recycling.
Key research trends include the development of heterogeneous catalysts, which can be easily separated from the reaction mixture. Magnetic nanoparticles, such as magnetite (Fe3O4) functionalized with acidic or basic groups, are gaining traction. researchgate.netoiccpress.comoiccpress.com For instance, ellagic acid-bonded magnetic nanoparticles have been demonstrated as an effective, reusable catalyst for Knoevenagel condensations, offering high yields and short reaction times. oiccpress.comoiccpress.com Other sustainable approaches involve using water as a green solvent, facilitated by catalysts like the 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-water complex, which enhances the nucleophilicity of active methylene (B1212753) compounds. asianpubs.org Furthermore, solvent-free reaction conditions, promoted by organocatalysts like triphenylphosphine, represent another significant step towards minimizing environmental impact. organic-chemistry.org
| Catalyst Type | Examples | Advantages | Challenges |
|---|---|---|---|
| Traditional Homogeneous | Piperidine, Ammonia | High reactivity, Mild conditions | Difficult to separate, Catalyst waste |
| Heterogeneous | Functionalized Fe3O4, Zeolites | Easy separation (magnetism), Recyclable, Reduced waste | Potentially lower activity, Mass transfer limitations |
| Organocatalyst | Triphenylphosphine, L-proline | Metal-free, Low toxicity, Solvent-free potential | Higher catalyst loading may be needed |
| Aqueous System | DBU/Water Complex | Uses green solvent (water), High efficiency | Substrate solubility in water can be an issue |
Exploration of Enantioselective and Diastereoselective Transformations
While this compound itself is achiral, it serves as a critical prochiral substrate for subsequent stereoselective reactions, particularly Michael additions. The creation of specific stereoisomers is paramount for applications in pharmaceuticals and agrochemicals. Future research is heavily invested in developing catalytic systems that can control the three-dimensional arrangement of atoms during these transformations.
A major focus is on asymmetric organocatalysis, which uses small, chiral organic molecules to induce enantioselectivity. Chiral catalysts such as proline derivatives and squaramides are effective in activating substrates for Michael additions, guiding the nucleophile to attack a specific face of the molecule and yielding products with high enantiomeric excess. beilstein-journals.orgbeilstein-journals.org These methods avoid the use of metals, which can be toxic and costly. Another emerging area is biocatalysis, where enzymes like lipases are explored for their ability to catalyze asymmetric C–C bond-forming reactions under mild conditions. unam.mx The exploration of these catalytic systems will enable the synthesis of complex, optically active molecules starting from simple precursors like this compound.
| Approach | Catalyst Example | Key Principle | Typical Outcome |
|---|---|---|---|
| Asymmetric Organocatalysis | Diphenylprolinol silyl ether, Squaramide | Activation via iminium/enamine or H-bonding | High enantioselectivity (>90% ee) |
| Biocatalysis | Lipases | Enzyme active site provides chiral environment | Variable enantioselectivity, Green conditions |
| Chiral Metal Catalysis | Chiral Lewis Acids (e.g., Cu, Zn complexes) | Coordination to substrate to direct attack | High diastereo- and enantioselectivity |
Integration with Continuous Flow Chemistry and Microreactor Technologies
The shift from traditional batch processing to continuous flow chemistry is a transformative trend in chemical synthesis, and it holds immense potential for the production and subsequent reactions of this compound. scielo.br Microreactors—small-scale continuous flow devices—offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety. mdpi.com
For the Knoevenagel condensation, microreactors can significantly reduce reaction times compared to batch reactors. researchgate.netnih.gov The high surface-area-to-volume ratio allows for rapid heat exchange, preventing hotspots and side reactions. This technology is particularly advantageous for handling hazardous reagents or unstable intermediates, as they are generated and consumed in situ in small volumes. researchgate.net Scaling up production in a flow system is achieved through "numbering-up"—running multiple reactors in parallel—which is often more straightforward and predictable than scaling up a batch reactor. scielo.br Future work will focus on designing integrated, multi-step flow systems where this compound is synthesized and then immediately used in a subsequent reaction without isolation, streamlining the entire manufacturing process. mdpi.com
| Parameter | Batch Reactor | Continuous Flow Microreactor |
|---|---|---|
| Heat Transfer | Limited by surface area, potential for hotspots | Excellent, precise temperature control |
| Mixing | Can be inefficient, leading to local concentration gradients | Highly efficient due to short diffusion distances |
| Safety | Large volumes of reagents pose higher risks | Small reaction volumes enhance safety |
| Scale-up | Challenging, requires re-optimization | Predictable, achieved by "numbering-up" or longer run times |
| Reaction Time | Can be several hours | Often reduced to minutes nih.gov |
Expanded Applications in High-Throughput Synthesis and Combinatorial Chemistry
This compound is an ideal scaffold for combinatorial chemistry and high-throughput synthesis, particularly in the context of drug discovery. Its structure allows for the rapid generation of molecular libraries through reactions like the Michael addition. By reacting the parent compound with a diverse array of nucleophiles (Michael donors), a large number of distinct analogues can be synthesized in parallel.
The integration of flow chemistry and robotics enables the automation of this process. A library of different Michael donors can be sequentially injected into a flow stream containing this compound, allowing for the rapid synthesis and screening of hundreds or thousands of compounds. This approach accelerates the identification of lead compounds with desired biological activity. The versatility of the ethyl cyanoacetate (B8463686) functional group as a building block for various pharmaceuticals further underscores its potential in this area. wikipedia.orgmarketsandmarkets.comtheinsightpartners.com
| Scaffold | Michael Donor (R-Nu) | Resulting Compound Class |
|---|---|---|
| This compound | Thiols (R-SH) | Substituted cyclopentanes with thioether linkage |
| Amines (R2-NH) | Substituted cyclopentanes with amino linkage | |
| Active Methylene Compounds (e.g., Malonates) | Densely functionalized cyclopentane (B165970) derivatives |
Synergistic Approaches Combining Experimental and Computational Methods for Reaction Discovery and Design
The synergy between experimental work and computational chemistry is a powerful paradigm for accelerating reaction discovery and optimization. For reactions involving this compound, computational methods like Density Functional Theory (DFT) can provide deep mechanistic insights that are difficult to obtain through experiments alone.
DFT calculations can be used to model reaction pathways, identify transition states, and calculate activation energies. researchgate.net This information helps researchers understand why a particular catalyst is effective or why a reaction yields a specific stereoisomer. For instance, by modeling the interaction between a chiral organocatalyst and the substrate, chemists can predict which enantiomer will be the major product, guiding the rational design of more effective catalysts. This predictive power reduces the need for extensive trial-and-error screening in the laboratory, saving time and resources. This integrated approach, where computational predictions guide experimental efforts and experimental results validate and refine computational models, will be crucial for the future design of novel transformations and catalytic systems.
| Development Stage | Experimental Role | Computational Role |
|---|---|---|
| Catalyst Screening | Synthesize and test a range of catalysts | Predict catalyst activity and selectivity, screen virtual libraries |
| Mechanism Elucidation | Kinetic studies, intermediate trapping | Model transition states, calculate energy profiles (DFT) |
| Reaction Optimization | Vary conditions (temp, solvent) to maximize yield | Simulate solvent effects, predict optimal conditions |
| Stereoselectivity | Measure enantiomeric/diastereomeric ratios | Model catalyst-substrate interactions to predict stereochemical outcome |
Q & A
Basic: What synthetic methodologies are optimal for preparing Ethyl cyano(cyclopentylidene)acetate?
This compound is typically synthesized via Knoevenagel condensation between ethyl cyanoacetate and cyclopentanone derivatives. Key factors include:
- Catalyst selection : Sodium acetate or piperidine are common bases for promoting enolate formation . Silicotungstic acid and other heteropolyacids have also shown efficacy in esterification steps .
- Solvent optimization : Benzene or toluene under reflux conditions (4–24 hours) are preferred for high yields (e.g., 95% in phthalic anhydride-based syntheses) .
- Purification : Recrystallization using ethanol/water mixtures removes unreacted cyanoacetate or cyclopentanone residues .
Basic: Which spectroscopic techniques are most effective for structural elucidation?
- IR spectroscopy : Identifies functional groups via characteristic absorptions (e.g., cyano: ~2220–2225 cm⁻¹, ester carbonyl: ~1720 cm⁻¹, and NH₂ stretches at ~3200–3450 cm⁻¹) .
- ¹H/¹³C NMR : Distinguishes cyclopentylidene protons (δ ~6.0–7.5 ppm for olefinic protons) and ester/cyano carbon environments .
- Mass spectrometry (LC-MS/MS) : Confirms molecular weight (206.24 g/mol) and fragmentation patterns using cyano columns and electron multipliers .
Advanced: How does the cyclopentylidene moiety influence reactivity in Michael additions?
The electron-deficient cyclopentylidene group enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks in Michael additions . For example:
- Reaction with ethyl 4,4,4-trifluoro-3-oxobutanoate forms trifluoromethyl-substituted piperidines via stepwise adduct formation .
- Steric effects from the cyclopentane ring can hinder regioselectivity, requiring optimization of base catalysts (e.g., ammonium acetate) .
Advanced: What computational approaches predict electronic properties of this compound?
- Quantum Chemical Calculations : Density Functional Theory (DFT) models the electrophilic character of the α-carbon, correlating with experimental reactivity in cycloadditions .
- QSPR (Quantitative Structure-Property Relationship) : Predicts solubility and stability using molecular descriptors like polar surface area and partition coefficients .
Advanced: How can multicomponent reactions (MCRs) involving this compound be optimized?
- Stepwise catalysis : Use ammonium acetate to sequentially promote Knoevenagel condensation (aldehyde + cyanoacetate), followed by Michael addition (e.g., with trifluoromethyl ketones) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (toluene) improve cyclization efficiency .
Basic: What are common side reactions during synthesis, and how are they mitigated?
- Dimerization : Malononitrile or cyanoacetate dimers form under basic conditions; controlled stoichiometry (2:1 molar ratio) and catalytic piperidine minimize this .
- Ester hydrolysis : Avoid aqueous conditions during synthesis; anhydrous solvents (benzene) and drying agents (MgSO₄) preserve ester integrity .
Advanced: What challenges arise in analyzing stereochemical outcomes?
- Diastereomer differentiation : Use chiral columns in HPLC or NOESY NMR to distinguish spatial arrangements of substituents on the cyclopentylidene ring .
- Dynamic equilibria : Enol-keto tautomerism in solution complicates NMR analysis; low-temperature studies (-40°C) stabilize intermediates .
Advanced: Can this compound act as a ligand in coordination chemistry?
The cyano and ester groups enable metal coordination , though studies are limited. Potential applications:
- Transition metal complexes : Test with Cu(II) or Pd(II) to explore catalytic activity in cross-coupling reactions .
- Ligand design : Modify the cyclopentylidene ring to enhance chelation stability .
Basic: How are trace impurities quantified in synthesized batches?
- Gas chromatography (GC) : Use SP-2100A columns with flame ionization detection (FID) to resolve unreacted ethyl cyanoacetate (<0.5% residual) .
- HPLC-UV : Monitor phthalic anhydride-derived byproducts at 254 nm .
Advanced: How does solvent polarity affect stability and reactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
